Cas no 144540-71-6 (Benzyl (2s,3ar,7as)-octahydro-1h-indole-2-carboxylate)

Benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate is a chiral bicyclic compound featuring an indoline scaffold with a benzyl ester functional group. Its stereochemistry, defined by the (2S,3aR,7aS) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The rigid octahydroindole structure enhances conformational stability, while the benzyl ester moiety offers versatility for further derivatization under mild conditions. This compound is particularly useful in the preparation of bioactive molecules, including peptidomimetics and heterocyclic frameworks, due to its ability to introduce stereocontrol in synthetic routes. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
Benzyl (2s,3ar,7as)-octahydro-1h-indole-2-carboxylate structure
144540-71-6 structure
Product name:Benzyl (2s,3ar,7as)-octahydro-1h-indole-2-carboxylate
CAS No:144540-71-6
MF:C16H21NO2
MW:259.3434445858
MDL:MFCD09833512
CID:1317641
PubChem ID:10467746

Benzyl (2s,3ar,7as)-octahydro-1h-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Benzyl (2s,3ar,7as)-octahydro-1h-indole-2-carboxylate
    • (2S,3AR,7AS)-BENZYL OCTAHYDRO-1H-INDOLE-2-CARBOXYLATE
    • (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid phenylmethyl ester
    • 144540-71-6
    • SCHEMBL6871388
    • EN300-266720
    • (2S,3aR,7aS)-benzyl-perhydroindole-2-carboxylate
    • BENZYL(2S,3AS,7AS)-OCTAHYDROINDOLE-2-CARBOXYLATE HYDROCHLORIDE
    • (2S, 3aR,7aS)-Benzyl octahydro -1H-indole-2-carboxylate
    • 87679-38-7
    • AKOS015854021
    • benzyl (2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate
    • AKOS015969057
    • Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride
    • ARGCRCXTJMQKNA-ILXRZTDVSA-N
    • AC-1143
    • MDL: MFCD09833512
    • Inchi: InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14+,15+/m1/s1
    • InChI Key: ARGCRCXTJMQKNA-ILXRZTDVSA-N
    • SMILES: C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3

Computed Properties

  • Exact Mass: 259.157228913g/mol
  • Monoisotopic Mass: 259.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.103

Benzyl (2s,3ar,7as)-octahydro-1h-indole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-266720-1.0g
benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate
144540-71-6
1g
$0.0 2023-06-07
Enamine
EN300-266720-2.5g
benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate
144540-71-6
2.5g
$2631.0 2023-09-12
Enamine
EN300-266720-10.0g
benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate
144540-71-6
10.0g
$5774.0 2023-03-01
Enamine
EN300-266720-0.1g
benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate
144540-71-6
0.1g
$1183.0 2023-09-12
Enamine
EN300-266720-0.5g
benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate
144540-71-6
0.5g
$1289.0 2023-09-12
Enamine
EN300-266720-0.05g
benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate
144540-71-6
0.05g
$1129.0 2023-09-12
Enamine
EN300-266720-1g
benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate
144540-71-6
1g
$1343.0 2023-09-12
Enamine
EN300-266720-0.25g
benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate
144540-71-6
0.25g
$1235.0 2023-09-12
Enamine
EN300-266720-5.0g
benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate
144540-71-6
5.0g
$3894.0 2023-03-01
Enamine
EN300-266720-10g
benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate
144540-71-6
10g
$5774.0 2023-09-12

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